molecular formula C16H15N3O2S2 B2394090 Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105199-69-6

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2394090
CAS No.: 1105199-69-6
M. Wt: 345.44
InChI Key: AMPIOIGVCCTXNY-UHFFFAOYSA-N
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Description

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound that features a thiophene ring and an oxadiazole ring

Preparation Methods

The synthesis of Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI or DCC.

    Introduction of the thiophene ring:

Chemical Reactions Analysis

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can be compared with similar compounds such as:

    Thiophene Derivatives: Compounds like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibit similar biological activities but differ in their structural features and specific applications.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine, share similar mechanisms of action but may have different pharmacokinetic properties.

Properties

IUPAC Name

thiophen-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-16(13-6-3-9-23-13)19-7-1-4-11(10-19)14-17-18-15(21-14)12-5-2-8-22-12/h2-3,5-6,8-9,11H,1,4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIOIGVCCTXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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